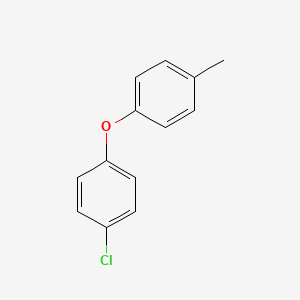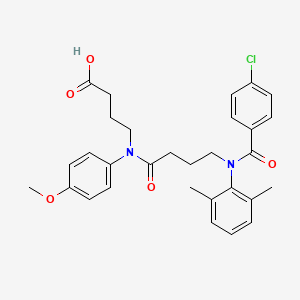
ethyl 2-(2-amino-5,6-dichloro-4H-quinazolin-3-yl)acetate,hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl-5,6-dichloro-3,4-dihydro-2(1H)imino quinazoline-3-acetate hydrobromide is a chemical compound with the molecular formula C12H14BrCl2N3O2.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl-5,6-dichloro-3,4-dihydro-2(1H)imino quinazoline-3-acetate hydrobromide typically involves the reaction of cyanogen bromide with ethyl N-(2,3-dichloro-6-aminobenzyl)glycine . The reaction conditions often include controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to remove any impurities .
化学反応の分析
Types of Reactions
Ethyl-5,6-dichloro-3,4-dihydro-2(1H)imino quinazoline-3-acetate hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert it into more reduced forms.
Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance the reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while substitution reactions can produce a variety of substituted quinazoline compounds .
科学的研究の応用
Ethyl-5,6-dichloro-3,4-dihydro-2(1H)imino quinazoline-3-acetate hydrobromide has several scientific research applications:
作用機序
The mechanism of action of Ethyl-5,6-dichloro-3,4-dihydro-2(1H)imino quinazoline-3-acetate hydrobromide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
Ethyl 2-amino-5,6-dichloro-3(4H)-quinazolineacetate hydrobromide: A related compound with similar structural features.
Anagrelide-related compounds: These compounds share some structural similarities and are used in similar research contexts.
Uniqueness
Ethyl-5,6-dichloro-3,4-dihydro-2(1H)imino quinazoline-3-acetate hydrobromide is unique due to its specific substitution pattern on the quinazoline core, which imparts distinct chemical and biological properties.
特性
分子式 |
C12H14BrCl2N3O2 |
|---|---|
分子量 |
383.07 g/mol |
IUPAC名 |
1-(2-amino-5,6-dichloro-4H-quinazolin-3-yl)-2-ethoxyethanone;hydrobromide |
InChI |
InChI=1S/C12H13Cl2N3O2.BrH/c1-2-19-6-10(18)17-5-7-9(16-12(17)15)4-3-8(13)11(7)14;/h3-4H,2,5-6H2,1H3,(H2,15,16);1H |
InChIキー |
GJFHQOZSUSMDDC-UHFFFAOYSA-N |
正規SMILES |
CCOCC(=O)N1CC2=C(C=CC(=C2Cl)Cl)N=C1N.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(2-nitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B13793626.png)



![Phenyl 4-amino-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13793651.png)



![4-[2-(3-Piperidyl)ethylamino]pyridine-3,5-diamine](/img/structure/B13793673.png)
![2,3-Carbonyldimercapto-[1,4]naphthoquinone](/img/structure/B13793675.png)

